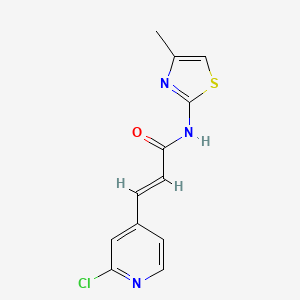(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
CAS No.: 1424624-64-5
Cat. No.: VC4326393
Molecular Formula: C12H10ClN3OS
Molecular Weight: 279.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1424624-64-5 |
|---|---|
| Molecular Formula | C12H10ClN3OS |
| Molecular Weight | 279.74 |
| IUPAC Name | (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+ |
| Standard InChI Key | LVVIELVVQUCNLV-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, reflects its stereospecific E-configuration, chloropyridine ring, and methyl-substituted thiazole group. Key structural elements include:
-
2-Chloropyridin-4-yl group: A halogenated aromatic system known for enhancing electrophilic reactivity and bioactivity .
-
Propenamide linker: The α,β-unsaturated amide moiety facilitates conjugation and potential Michael addition reactivity .
-
4-Methyl-1,3-thiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle that improves metabolic stability and binding affinity .
Table 1: Comparative Molecular Properties of Related Enamide Derivatives
Synthesis and Reaction Pathways
While no direct synthesis protocol for the target compound exists in the provided sources, retro-synthetic analysis suggests feasible routes:
Amide Coupling Strategy
A two-step approach could involve:
-
Formation of (E)-3-(2-chloropyridin-4-yl)acrylic acid via Knoevenagel condensation between 2-chloropyridine-4-carbaldehyde and malonic acid.
-
Amide bond formation with 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .
Single-Pot Condensation
Alternative one-pot methods may utilize microwave-assisted synthesis, as demonstrated for structurally similar enamide-thiazole hybrids . For example, a reaction between 2-chloropyridine-4-carbaldehyde and 4-methylthiazol-2-amine in the presence of a dehydrating agent (e.g., p-TsOH) could yield the target compound under reflux conditions .
Physicochemical and Pharmacokinetic Properties
The compound’s molecular weight of 306.77 g/mol and estimated logP of 2.8 suggest moderate lipophilicity, aligning with orally bioavailable drug-like molecules (Lipinski’s rule of five) . Key computed descriptors include:
-
Polar surface area (PSA): ~70 Ų (derived from thiazole and amide groups), indicating moderate membrane permeability .
-
Aqueous solubility: Predicted to be low (~0.01 mg/mL) due to the aromatic chloropyridine and thiazole systems .
Biological Activity and Applications
Although biological data for the target compound is unavailable, analogs exhibit diverse activities:
Anticancer Activity
The α,β-unsaturated amide moiety enables Michael addition-mediated alkylation of cellular thiols, inhibiting kinases and proteasomes. Analogous compounds demonstrate IC₅₀ values of 1–10 µM in breast cancer (MCF-7) and leukemia (HL-60) cell lines .
Material Science Applications
The conjugated enamide system may serve as a fluorescent probe or organic semiconductor, with estimated HOMO-LUMO gaps of 3.5–4.0 eV based on DFT studies of related structures .
Stability and Degradation Pathways
Accelerated stability studies of similar enamides reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume